1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring that is substituted with a 4-fluorobenzyl group and a carboxylic acid functional group. The presence of the fluorine atom in the benzyl moiety can influence the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various chemical processes, typically involving the reaction of pyrrolidine derivatives with fluorobenzyl halides or other appropriate precursors. The synthesis methods often focus on optimizing yield and purity while ensuring the desired structural characteristics are maintained.
1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid is classified as an organic compound, specifically a carboxylic acid and a nitrogen-containing heterocycle. Its classification is essential for understanding its chemical behavior and potential applications in various fields, including medicinal chemistry.
The synthesis of 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid can be achieved through several methods:
The molecular structure of 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid can be represented as follows:
The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid can participate in several chemical reactions:
These reactions are typically influenced by factors such as solvent choice, temperature, and concentration of reactants. Reaction yields and selectivity can vary based on these conditions.
The mechanism of action for 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific biological targets. It may exert effects by binding to enzymes or receptors, modulating their activity. The precise molecular targets depend on its application context, particularly in medicinal chemistry where it may exhibit potential therapeutic effects.
Relevant data regarding these properties can be obtained from experimental studies or material safety data sheets (MSDS).
1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid has several scientific applications:
The fluorinated pyrrolidine scaffold emerged as a critical pharmacophore in neuropharmacology following seminal work on vesicular monoamine transporter 2 (VMAT2) inhibitors and σ₁ receptor ligands. Patents filed between 2009–2013 (e.g., WO2010052625A1) first documented 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid derivatives as modulators of neurotransmitter release, specifically targeting chronic pelvic pain disorders and central nervous system (CNS) pathologies [1]. This period coincided with medicinal chemistry’s strategic "three-dimensional turn" – a shift toward sp³-rich scaffolds to enhance target selectivity and blood-brain barrier (BBB) penetration. As a saturated nitrogen heterocycle, the pyrrolidine core provides distinct advantages: (1) conformational flexibility enabling optimal receptor-fit via pseudorotation; (2) enhanced solubility relative to aromatic systems (LogP = 0.46 vs. pyrrole’s 0.75); and (3) chiral handle for stereoselective synthesis [7]. The 4-fluorobenzyl substitution specifically amplifies these properties by introducing moderate lipophilicity (π-system) and metabolic stability (C-F bond), positioning this compound as a versatile intermediate in antipsychotic, analgesic, and antiparkinsonian drug development [3] [5].
Table 1: Physicochemical Comparison of Pyrrolidine vs. Related Scaffolds [7]
Descriptor | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
LogP | 3.000 | 0.459 | 0.750 |
PSA (Ų) | 0 | 16.46 | 13.96 |
H-Bond Acceptors | 0 | 1.5 | 0.5 |
CI_LogS | -2.709 | 0.809 | -0.542 |
Key: PSA = Polar Surface Area; CI_LogS = Conformation-independent predicted aqueous solubility
Structural optimization of 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid has yielded diverse analogues with expanded therapeutic applications, as evidenced in patent literature. Four key derivatives demonstrate scaffold versatility:
Neurotransmitter Transport Modulators: WO2010052625A1 discloses 1-(4-Fluorobenzoyl)-3-[[4-(4-cyanophenyl)phenoxy]methyl]pyrrolidine-3-carboxylic acid (Example 11) exhibiting dual VMAT2/sigma-1 antagonism (Kᵢ < 50nM) for dysmenorrhea and endometriosis-related CNS sensitization [1]. The 4-cyanobiphenyl ether moiety enhances hydrophobic pocket engagement.
Sigma-1 Selective Probes: US8658131B2 claims 1-(4-Fluorophenyl)-3-(benzoyl)piperidine derivatives sharing the fluorinated aryl motif but with piperidine substitution. These show >100× selectivity for sigma-1 over sigma-2 receptors, enabling positron emission tomography (PET) imaging of neurological tumors [3].
Ion Channel Targeting Agents: PubChem CID 73012385 (1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride) introduces a cationic benzyl group improving glycine site NMDA receptor binding (IC₅₀ = 110nM) [2].
Sulfonamide Bioisosteres: 1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-3-carboxylic acid (sc-302406) replaces benzyl with benzenesulfonyl, shifting activity toward kinase inhibition in breast cancer models [4].
Table 2: Structural Analogues and Target Applications
Compound | R₁ Substituent | R₂ Position | Primary Target | Therapeutic Area |
---|---|---|---|---|
1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid (Core scaffold) | H | C-1 | VMAT2 | Neuropathic pain |
1-(4-Fluorobenzoyl)-3-[[4-(4-cyanophenyl)phenoxy]methyl]pyrrolidine-3-carboxylic acid | 4-CNPhOCH₂- | C-3 | Sigma-1/VMAT2 | Chronic pelvic pain |
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid·HCl | 4-F-Ph | C-4 | NMDA receptor | Depression |
(±)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid·HCl | 4-F-Ph (trans) | C-4 | nAChR | Anxiety [5] |
1-(4-Fluoro-benzenesulfonyl)-pyrrolidine-3-carboxylic acid | 4-F-PhSO₂- | C-1 | Tyrosine kinases | Oncology [4] |
Despite promising applications, critical knowledge gaps impede rational optimization of 1-(4-Fluorobenzyl)pyrrolidine-3-carboxylic acid derivatives:
Stereochemical Uncertainty: >70% of patented analogues (e.g., (±)-trans-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride [ChemImpex 15986]) lack enantiopure characterization [5] [6]. Protein binding studies confirm sigma-1 receptors exhibit >8× affinity differential between (3R,4R) vs. (3S,4S) isomers – underscoring the need for asymmetric synthesis [7].
Limited ADMET Profiling: No comparative data exists for BBB permeability (logBB), P-glycoprotein efflux, or metabolic stability in lead compounds. Molecular modeling suggests the carboxylic acid group may restrict CNS uptake (calculated logBB = -1.2 ± 0.4) [7], but experimental verification is absent.
Solubility-Potency Tradeoffs: While carboxylation improves aqueous solubility (CLogS = -2.1 → +0.8), it correlates with reduced sigma-1 binding (ΔKᵢ = 340nM) versus ester/amide prodrugs in US8658131B2 [3]. Optimal prodrug strategies remain unexplored.
Target Polypharmacology: Overlapping affinities for VMAT2, sigma receptors, and ion channels (e.g., Example 34 in WO2010052625A1) complicate mechanistic deconvolution. Selective fluorination at C-4/C-5 positions could resolve this via steric tuning [1] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2